5-羟甲基-N,N-二甲基色胺

描述

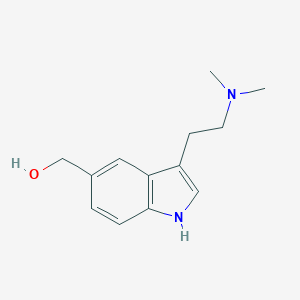

5-Hydroxymethyl-N,N-dimethyltryptamine, also known as 5-MeO-DMT, is a naturally occurring tryptamine . It primarily acts as an agonist at the 5-HT1A and 5-HT2A receptors, with the highest affinity for the 5-HT1A subtype . The subjective effects following 5-MeO-DMT administration include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution .

Synthesis Analysis

The synthesis of 5-MeO-DMT involves the formation of tryptamine (TA) via the enzyme aromatic L-amino acid decarboxylase (AADC), followed by its N, N-dimethylation . The analysis of the final product includes differential scanning calorimetry, thermogravimetric analysis, gas chromatography-mass spectrometry (GC-MS), 1 H and 13 C nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, residual solvent analysis by GC headspace sampling, X-ray powder diffraction analysis, and residual lithium analysis by inductively coupled plasma-mass spectrometry .

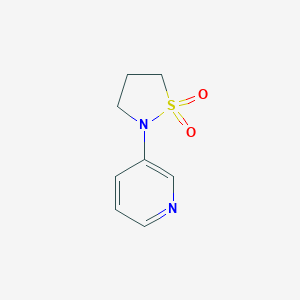

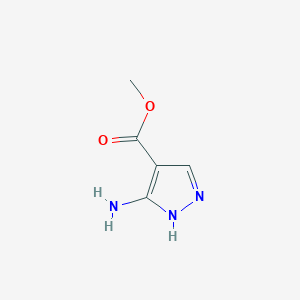

Molecular Structure Analysis

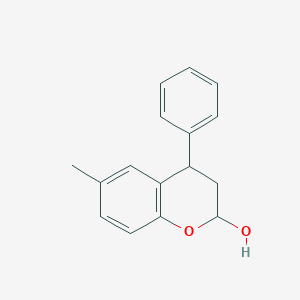

The molecular formula of 5-MeO-DMT is C13H18N2O . The InChI string is InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 . The canonical SMILES string is CN©CCC1=CNC2=C1C=C(C=C2)CO .

Chemical Reactions Analysis

5-MeO-DMT is primarily a nonselective serotonin (5-HT) receptor agonist . It undergoes O-demethylation by polymorphic cytochrome P450 2D6 (CYP2D6) .

Physical And Chemical Properties Analysis

The molecular weight of 5-MeO-DMT is 218.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The topological polar surface area is 39.3 Ų .

科学研究应用

5-MeO-DMT 诱导的蛋白质组学差异

利用人脑类器官的研究首次深入了解了 5-甲氧基-N,N-二甲基色胺 (5-MeO-DMT) 引起的分子改变。枪击质谱揭示了用 5-MeO-DMT 处理的类器官中 934 种差异表达的蛋白质,突出了其抗炎作用和对与长期增强和树突棘形成相关的蛋白质的调节作用。这表明 5-MeO-DMT 可能影响细胞突起形成、微管动力学和细胞骨架重组,为理解其对人脑代谢的影响提供了途径 (Dakić 等,2017).

神经内分泌和免疫效应

一项研究调查了汽化的合成 5-MeO-DMT 对唾液生物标志物和心理结果的影响,发现皮质醇水平显着升高,而 IL-6 浓度降低,表明 5-MeO-DMT 影响应激生物标志物和免疫反应。这项研究表明该物质有可能改善情绪和非判断,突出了其对心理健康治疗的影响 (Uthaug 等,2019).

药代动力学和代谢

已经探索了 5-MeO-DMT 的药代动力学和代谢,以更好地了解其生理和行为效应。研究已经开发了测定人尿液中潜在致幻性 N-二甲基吲哚胺的方法,有助于我们了解 5-MeO-DMT 在体内的存在和作用 (Forsström 等,2001).

潜在治疗应用

5-MeO-DMT 的快速起效和作用时间短使其成为治疗用途的有趣候选者,研究表明它具有引起意识深刻改变的能力,包括神秘体验。这些特性表明对心理健康有潜在的好处,值得进一步的临床探索 (Davis 等,2018).

安全和危害

Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . There were no serious adverse events, no observed effects on nasal mucosa, and no clinically relevant changes in vital signs, ECG, telemetry, or laboratory safety tests in a clinical trial .

未来方向

Observational studies and surveys have suggested that single exposure to 5-MeO-DMT can cause rapid and sustained reductions in symptoms of depression, anxiety, and stress . A range of biotech companies has shown an interest in the development of 5-MeO-DMT formulations for a range of medical indications, most notably depression . Fundamental research will be needed to increase understanding of the neurophysiological and neural mechanisms that contribute to the potential clinical effects of 5-MeO-DMT and its sustainability and dissemination over time .

属性

IUPAC Name |

[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISRIZCNFDUGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437533 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxymethyl-N,N-dimethyltryptamine | |

CAS RN |

334981-08-7 | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)

![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)